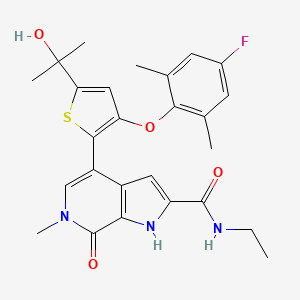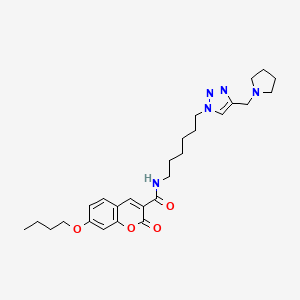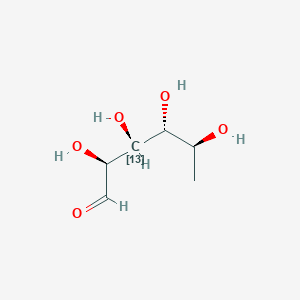
Almorexant (|AS,1S) isomer-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Almorexant (|AS,1S) isomer-13C,d3 is a derivative of Almorexant, a compound known for its role as an orexin receptor antagonist. Orexin receptors are involved in the regulation of sleep and wakefulness, making Almorexant and its derivatives of significant interest in the treatment of sleep disorders such as insomnia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Almorexant (|AS,1S) isomer-13C,d3 typically involves several steps, including the introduction of isotopic labels (13C and d3) into the Almorexant molecule. The synthetic route may involve:
Starting Materials: Specific precursors that contain the desired isotopic labels.
Reaction Conditions: Controlled temperature, pressure, and pH to ensure the correct incorporation of isotopic labels.
Catalysts and Reagents: Use of catalysts to facilitate the reaction and reagents to introduce the isotopic labels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes:
Optimization of Reaction Conditions: Ensuring that the reaction is efficient and yields a high purity product.
Purification Techniques: Methods such as chromatography to isolate the desired isomer.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Almorexant (|AS,1S) isomer-13C,d3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Almorexant (|AS,1S) isomer-13C,d3 has several scientific research applications, including:
Chemistry: Studying the reactivity and stability of isotopically labeled compounds.
Biology: Investigating the role of orexin receptors in various physiological processes.
Medicine: Developing new treatments for sleep disorders and other conditions related to orexin receptor activity.
Industry: Use in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Almorexant (|AS,1S) isomer-13C,d3 involves its interaction with orexin receptors. By binding to these receptors, the compound inhibits their activity, leading to:
Reduced Wakefulness: Promoting sleep and reducing insomnia.
Modulation of Other Physiological Processes: Such as appetite and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suvorexant: Another orexin receptor antagonist used to treat insomnia.
Lemborexant: A newer orexin receptor antagonist with similar applications.
Comparison
Uniqueness: Almorexant (|AS,1S) isomer-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism.
Efficacy: The efficacy of Almorexant and its derivatives may vary compared to other orexin receptor antagonists, depending on their specific binding affinities and pharmacological profiles.
Eigenschaften
Molekularformel |
C29H31F3N2O3 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(2S)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m0/s1/i1+1D3 |
InChI-Schlüssel |
DKMACHNQISHMDN-FCPFFEOVSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])NC(=O)[C@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Kanonische SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)


![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)







